molecular formula C5H3NS B6284807 3-ethynyl-1,2-thiazole CAS No. 1849315-38-3

3-ethynyl-1,2-thiazole

Cat. No.: B6284807
CAS No.: 1849315-38-3
M. Wt: 109.1
InChI Key:
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Description

3-Ethynyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing nitrogen and sulfur atoms. The ethynyl group attached to the thiazole ring introduces unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,2-thiazole typically involves the reaction of thiazole derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, where a thiazole derivative reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1,2-thiazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carbonyl-containing thiazole derivatives.

    Reduction: Dihydrothiazole compounds.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

3-Ethynyl-1,2-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for various agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethynyl-1,2-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiazole ring’s aromaticity allows for π-π interactions with aromatic amino acids in protein structures, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1,3-Thiazole: A simpler thiazole derivative without the ethynyl group.

    2-Methyl-1,3-thiazole: Contains a methyl group instead of an ethynyl group.

    4,5-Dimethylthiazole: Features two methyl groups on the thiazole ring.

Uniqueness of 3-Ethynyl-1,2-Thiazole: The presence of the ethynyl group in this compound imparts unique reactivity and binding properties, distinguishing it from other thiazole derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

CAS No.

1849315-38-3

Molecular Formula

C5H3NS

Molecular Weight

109.1

Purity

95

Origin of Product

United States

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